molecular formula C20H27N5O4 B7774084 MFCD05700899

MFCD05700899

Cat. No.: B7774084
M. Wt: 401.5 g/mol
InChI Key: KCTLRTPPBRNRPM-UHFFFAOYSA-N
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Description

Such compounds often exhibit unique physicochemical properties, including enhanced metabolic stability and bioavailability, due to fluorine’s electronegativity and steric effects.

Properties

IUPAC Name

8-(butan-2-ylamino)-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-5-13(3)21-19-22-17-16(18(27)23-20(28)24(17)4)25(19)10-14(26)11-29-15-8-6-12(2)7-9-15/h6-9,13-14,26H,5,10-11H2,1-4H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTLRTPPBRNRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05700899 typically involves multiple steps. One common approach is to start with a purine derivative and introduce the butan-2-ylamino group through a substitution reaction. The hydroxy and methylphenoxy groups are then added through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are introduced at the right positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

MFCD05700899 can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

MFCD05700899 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD05700899 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD05700899 (by proxy, using analogs from the evidence) with three structurally and functionally related compounds:

Table 1: Key Properties of this compound (Proxy) and Similar Compounds

Property This compound (Proxy: CAS 1533-03-5) 1-(4-(Trifluoromethyl)phenyl)propan-1-one 2-(4-Nitrophenyl)benzimidazole (3-Bromo-5-chlorophenyl)boronic acid
Molecular Formula C₁₀H₉F₃O C₁₀H₇F₆O C₁₃H₉BrN₂O₂ C₆H₅BBrClO₂
Molecular Weight 202.17 g/mol 248.16 g/mol 201.02 g/mol 235.27 g/mol
Boiling Point Not reported Not reported Not reported Not reported
Solubility (mg/mL) 0.687 0.24 0.687 0.24
Log S (ESOL) -2.47 -2.99 -2.47 -2.99
Bioavailability Score 0.55 0.55 0.55 0.55
Leadlikeness 1.0 1.0 1.0 1.0
PAINS Alerts 0.0 0.0 0.0 0.0

Structural and Functional Comparisons

Trifluoromethyl Ketones (CAS 1533-03-5 and Analogs) Similarities: High similarity (0.95–1.00) in trifluoromethyl substitution patterns, which enhance metabolic stability and lipophilicity. Applications: Used in catalysis and as intermediates in drug synthesis due to their electron-withdrawing properties.

Halogenated Benzimidazoles (CAS 1761-61-1)

  • Similarities : Bromine substitution provides halogen bonding capabilities, useful in kinase inhibition.
  • Differences : Nitro groups in 2-(4-nitrophenyl)benzimidazole introduce redox activity, unlike the inert trifluoromethyl groups in this compound analogs.
  • Applications : Anticancer and antimicrobial agents due to their planar aromatic systems.

Boronic Acids (CAS 1046861-20-4)

  • Similarities : Boron-containing compounds share utility in Suzuki-Miyaura cross-coupling reactions.
  • Differences : Boronic acids exhibit pH-dependent solubility, unlike the ketone-based this compound analogs.
  • Applications : Key in synthesizing biaryl structures for materials science.

Research Findings and Limitations

Pharmacological Potential: Trifluoromethyl ketones (proxy for this compound) show moderate BBB permeability and CYP inhibition, making them suitable for CNS-targeting drugs. In contrast, benzimidazoles exhibit higher GI absorption but poorer BBB penetration.

Synthetic Challenges : Boronic acids require stringent anhydrous conditions, whereas trifluoromethyl ketones are more tolerant to aqueous workups.

Limitations : Direct data on this compound are absent; inferences rely on structural analogs. Future studies should prioritize crystallographic and in vivo profiling of this compound.

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